molecular formula C10H20ClNO3 B2523689 Ethyl 2-[(4-aminocyclohexyl)oxy]acetate hydrochloride CAS No. 2193065-18-6

Ethyl 2-[(4-aminocyclohexyl)oxy]acetate hydrochloride

Cat. No.: B2523689
CAS No.: 2193065-18-6
M. Wt: 237.72
InChI Key: DEFPSPHLKMZSNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[(4-aminocyclohexyl)oxy]acetate hydrochloride: is a chemical compound with the molecular formula C10H20ClNO2. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. This compound is characterized by its white to off-white solid appearance and is often used in the synthesis of other chemical entities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-[(4-aminocyclohexyl)oxy]acetate hydrochloride typically involves the reaction of ethyl 2-bromoacetate with 4-aminocyclohexanol in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. The reaction conditions usually include a solvent like ethanol and a temperature range of 60-80°C .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but may involve more efficient catalysts and optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-[(4-aminocyclohexyl)oxy]acetate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl 2-[(4-aminocyclohexyl)oxy]acetate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-[(4-aminocyclohexyl)oxy]acetate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of active metabolites. These metabolites can then interact with cellular receptors and signaling pathways, resulting in various biological effects .

Comparison with Similar Compounds

Ethyl 2-[(4-aminocyclohexyl)oxy]acetate hydrochloride can be compared with other similar compounds such as:

  • Ethyl 2-(trans-4-aminocyclohexyl)acetate hydrochloride
  • Ethyl 2-(cis-4-aminocyclohexyl)acetate hydrochloride

Uniqueness: The unique structural features of this compound, such as the presence of the ethoxy group and the specific configuration of the cyclohexyl ring, contribute to its distinct chemical and biological properties. These features differentiate it from other similar compounds and make it valuable in various research applications .

Properties

IUPAC Name

ethyl 2-(4-aminocyclohexyl)oxyacetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3.ClH/c1-2-13-10(12)7-14-9-5-3-8(11)4-6-9;/h8-9H,2-7,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEFPSPHLKMZSNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1CCC(CC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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